molecular formula C22H19N3O4S B2694797 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-55-1

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2694797
CAS No.: 941943-55-1
M. Wt: 421.47
InChI Key: YPUUEGNNRSOPQY-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a multifaceted structure. The combination of quinoline, thiazole, and benzo dioxole groups offers unique chemical properties, making this compound significant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation typically involves a multi-step synthesis:

  • Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This involves the reduction of quinoline derivatives.

  • Linking to thiazole: : The 2-oxoethyl group is introduced using a Friedel-Crafts acylation, followed by cyclization to form the thiazole ring.

  • Connecting to benzo[d][1,3]dioxole-5-carboxamide: : The final step is amidation, linking the thiazole to the benzo[d][1,3]dioxole-5-carboxamide group.

Industrial Production Methods

Scalable synthesis in industrial settings often leverages microwave-assisted organic synthesis (MAOS) for reaction acceleration and yield optimization. Advanced purification techniques, like column chromatography and recrystallization, ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation, particularly at the quinoline ring.

  • Reduction: : Reductive amination is common to synthesize derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions occur primarily at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenated solvents and strong bases or acids.

Major Products Formed

Reactions lead to various derivatives:

  • Oxidation: : Quinoline oxides.

  • Reduction: : Amines and hydrides.

  • Substitution: : Varied functionalized thiazoles.

Scientific Research Applications

Chemistry

Utilized as a precursor for synthesizing complex organic molecules and in materials science for polymer synthesis.

Biology and Medicine

Investigated for anticancer properties, targeting specific cellular pathways. Its structural motifs enable binding to various biological targets, potentially useful in drug design.

Industry

Used in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with multiple cellular targets, notably:

  • Protein Kinases: : Inhibiting specific kinases, affecting cell proliferation and apoptosis.

  • DNA Intercalation: : Modifies DNA structure, interfering with replication and transcription processes.

Comparison with Similar Compounds

Compared to other thiazole-quinoline compounds, its unique amidation with benzo[d][1,3]dioxole offers enhanced biological activity and stability.

Similar Compounds

  • 4-(2-(1H-indol-3-yl)ethanone)thiazole

  • 2-(4-aminophenyl)benzo[d][1,3]dioxole-5-carboxamide

Each has distinctive properties, but none combine the exact functionalities present in N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, making it a compound of significant interest in research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUUEGNNRSOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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